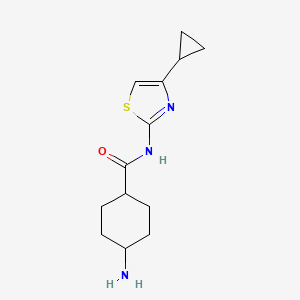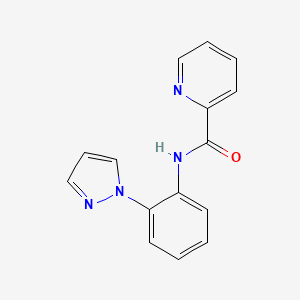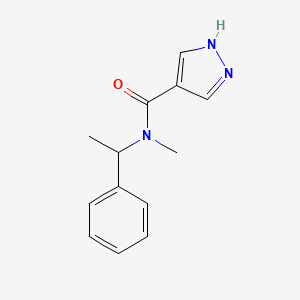
4-amino-N-(4-cyclopropyl-1,3-thiazol-2-yl)cyclohexane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-amino-N-(4-cyclopropyl-1,3-thiazol-2-yl)cyclohexane-1-carboxamide, also known as CCT251545, is a small molecule inhibitor that has been widely studied for its potential applications in cancer treatment. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for further research.
Mécanisme D'action
The mechanism of action of 4-amino-N-(4-cyclopropyl-1,3-thiazol-2-yl)cyclohexane-1-carboxamide involves the inhibition of a protein called bromodomain-containing protein 4 (BRD4). This protein plays a key role in the regulation of gene expression, and its inhibition by 4-amino-N-(4-cyclopropyl-1,3-thiazol-2-yl)cyclohexane-1-carboxamide leads to the downregulation of genes that are involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
4-amino-N-(4-cyclopropyl-1,3-thiazol-2-yl)cyclohexane-1-carboxamide has been shown to have a number of biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of cancer cell growth and proliferation, and the downregulation of genes that are involved in cancer cell survival.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-amino-N-(4-cyclopropyl-1,3-thiazol-2-yl)cyclohexane-1-carboxamide in lab experiments is its ability to selectively target cancer cells while sparing normal cells. This makes it a promising candidate for further research in cancer treatment. However, one limitation of using this compound is its potential toxicity, which requires careful monitoring and dosage optimization.
Orientations Futures
There are several future directions for research on 4-amino-N-(4-cyclopropyl-1,3-thiazol-2-yl)cyclohexane-1-carboxamide. One area of focus is the development of more efficient and cost-effective synthesis methods for this compound. Another area of research is the identification of biomarkers that can be used to predict response to 4-amino-N-(4-cyclopropyl-1,3-thiazol-2-yl)cyclohexane-1-carboxamide treatment. Additionally, further studies are needed to explore the potential applications of 4-amino-N-(4-cyclopropyl-1,3-thiazol-2-yl)cyclohexane-1-carboxamide in combination with other cancer treatments.
Méthodes De Synthèse
The synthesis of 4-amino-N-(4-cyclopropyl-1,3-thiazol-2-yl)cyclohexane-1-carboxamide involves a series of chemical reactions that can be carried out in a laboratory setting. One commonly used method involves the condensation of 2-bromo-4-cyclopropylthiazole with cyclohexanecarboxylic acid to form an intermediate, which is then reacted with ammonia to produce 4-amino-N-(4-cyclopropyl-1,3-thiazol-2-yl)cyclohexane-1-carboxamide.
Applications De Recherche Scientifique
4-amino-N-(4-cyclopropyl-1,3-thiazol-2-yl)cyclohexane-1-carboxamide has been the subject of numerous scientific studies, with a focus on its potential applications in cancer treatment. In vitro studies have shown that this compound can inhibit the growth of a variety of cancer cell lines, including breast cancer, lung cancer, and leukemia. In vivo studies have also demonstrated the efficacy of 4-amino-N-(4-cyclopropyl-1,3-thiazol-2-yl)cyclohexane-1-carboxamide in reducing tumor growth in animal models.
Propriétés
IUPAC Name |
4-amino-N-(4-cyclopropyl-1,3-thiazol-2-yl)cyclohexane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3OS/c14-10-5-3-9(4-6-10)12(17)16-13-15-11(7-18-13)8-1-2-8/h7-10H,1-6,14H2,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRRUXMNSPRGJHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CSC(=N2)NC(=O)C3CCC(CC3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-N-(4-cyclopropyl-1,3-thiazol-2-yl)cyclohexane-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3-Bromothiophen-2-yl)sulfonyl-butan-2-ylamino]acetic acid](/img/structure/B7559534.png)
![2-[Cyclopropyl(thiophen-2-ylmethyl)amino]pyridine-4-carbonitrile](/img/structure/B7559542.png)
![1-[4-(3-Hydroxybenzoyl)-1,4-diazepan-1-yl]ethanone](/img/structure/B7559570.png)



![N-[(4-hydroxyphenyl)methyl]-N,2-dimethylpyrazole-3-carboxamide](/img/structure/B7559586.png)

![2-Methyl-3-[methyl-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]propanenitrile](/img/structure/B7559594.png)
![N-[1-(2-fluorophenyl)ethyl]-N-methylpiperidine-3-carboxamide](/img/structure/B7559606.png)
![N-(4-ethylphenyl)-3-methyl-2H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7559622.png)
![N-[2-(dimethylamino)-2-oxoethyl]-2-hydroxy-5-methoxybenzamide](/img/structure/B7559625.png)

